
2-Nitrodibenzothiophene
Overview
Description
2-Nitrodibenzothiophene is an organic compound with the molecular formula C12H7NO2S. It is a nitrated polycyclic aromatic hydrocarbon, characterized by the presence of a nitro group attached to the dibenzothiophene structure. This compound is known for its pale yellow to light yellow solid form and has a molecular weight of 229.25 g/mol .
Mechanism of Action
Target of Action
2-Nitrodibenzothiophene, also known as 2-Nitrodibenzo[b,d]thiophene, is a nitrated polycyclic aromatic hydrocarbon (PAH) .
Mode of Action
As a nitrated pah, it may interact with its targets through processes such as hydrogenation .
Biochemical Pathways
This compound is involved in the degradation pathways of dibenzothiophene . The compound is transformed into 2-mercaptobenzoic acid via 2-mercaptophenylglyoxylate, a transient intermediate in the Kodama pathway for dibenzothiophene degradation . This suggests that the strain JS19b1T has diverse lateral dioxygenase and metabolic enzyme systems .
Pharmacokinetics
Its solubility in organic solvents may influence its bioavailability.
Result of Action
Its role in the degradation of dibenzothiophene suggests it may contribute to the breakdown of this compound in the environment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, its degradation may be influenced by the presence of certain bacterial strains . Additionally, it should be stored in a dark place, sealed, and dry .
Biochemical Analysis
Biochemical Properties
2-Nitrodibenzothiophene plays a crucial role in biochemical reactions, particularly in the degradation of sulfur-containing compounds. It interacts with various enzymes and proteins involved in the metabolic pathways of polycyclic aromatic hydrocarbons. One of the key enzymes that interact with this compound is dioxygenase, which catalyzes the initial oxidation of the compound. This interaction leads to the formation of dihydrodiols and other metabolites, which are further processed by other enzymes such as monooxygenases and hydrolases . These interactions are essential for the breakdown and detoxification of this compound in biological systems.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that exposure to this compound can lead to oxidative stress and the activation of stress response pathways in cells . This compound can also induce changes in the expression of genes involved in detoxification and repair mechanisms, highlighting its impact on cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound binds to specific enzymes, such as dioxygenases, and undergoes oxidation to form reactive intermediates . These intermediates can further interact with other cellular components, leading to the activation of signaling pathways and transcription factors that regulate gene expression. The compound’s ability to modulate enzyme activity and gene expression is central to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause persistent oxidative stress and cellular damage, emphasizing the importance of monitoring its effects over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and activate detoxification pathways without causing significant toxicity . At higher doses, this compound can lead to severe oxidative damage, inflammation, and even cell death. Animal studies have identified threshold effects, where the compound’s impact becomes more pronounced at specific dosage levels, highlighting the importance of dose-dependent studies to understand its toxicological profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by dioxygenases and monooxygenases. These enzymes catalyze the initial oxidation of the compound, leading to the formation of dihydrodiols and other metabolites . These metabolites are further processed through various enzymatic reactions, resulting in the formation of less toxic and more water-soluble products that can be excreted from the body. The metabolic pathways of this compound are essential for its detoxification and elimination from biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins and be distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical effects and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, depending on its chemical properties and interactions with cellular components . Post-translational modifications and targeting signals may also play a role in directing this compound to specific organelles, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrodibenzothiophene can be synthesized through the nitration of dibenzothiophene. The typical process involves the reaction of dibenzothiophene with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the dibenzothiophene ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrodibenzothiophene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The sulfur atom in the dibenzothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Hydrogen peroxide, peracids.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
Reduction: 2-Aminodibenzothiophene.
Oxidation: this compound sulfoxide, this compound sulfone.
Substitution: Various substituted dibenzothiophenes depending on the nucleophile used
Scientific Research Applications
2-Nitrodibenzothiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of nitrated polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity and potential effects on living organisms.
Medicine: Investigations into its potential use in pharmaceuticals, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
Dibenzothiophene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Aminodibenzothiophene: Formed by the reduction of 2-Nitrodibenzothiophene, has different reactivity due to the presence of an amino group.
2-Nitrodibenzofuran: Similar structure but contains an oxygen atom instead of sulfur, leading to different chemical properties .
Uniqueness: this compound is unique due to the presence of both a nitro group and a sulfur atom in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-nitrodibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2S/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLYVLHWXVRVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216609 | |
| Record name | Dibenzothiophene, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-36-7 | |
| Record name | 2-Nitrodibenzothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrodibenzothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6639-36-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzothiophene, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6639-36-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITRODIBENZOTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK8F3V9FW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
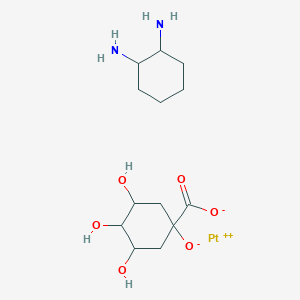

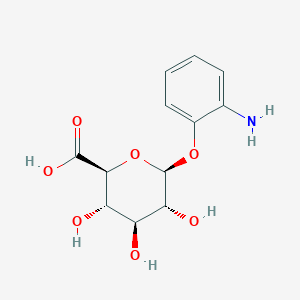

![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)


![N-(2,2,2-Trichloroethoxy)carbonyl] Bisnortilidine](/img/structure/B130722.png)
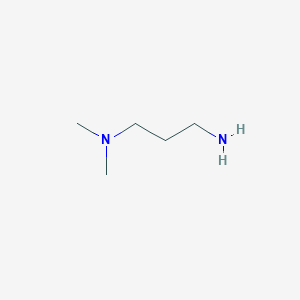
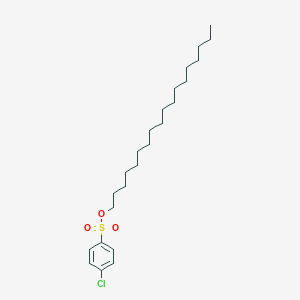
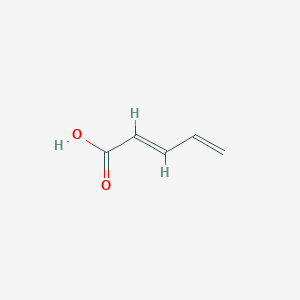

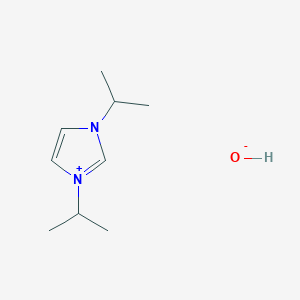
![Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI)](/img/structure/B130739.png)
